1,1'-Dimethyldibutylamine

Organic Synthesis Distillation Purification Process Engineering

1,1'-Dimethyldibutylamine (CAS 40221-44-1), also known as N-(pentan-2-yl)pentan-2-amine or bis(1-methylbutyl)amine, is a secondary aliphatic amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.30 g/mol. It is characterized by two 1-methylbutyl groups attached to a central nitrogen atom, which imparts a branched, chiral structure.

Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
CAS No. 40221-44-1
Cat. No. B12341296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Dimethyldibutylamine
CAS40221-44-1
Molecular FormulaC10H23N
Molecular Weight157.30 g/mol
Structural Identifiers
SMILESCCCC(C)NC(C)CCC
InChIInChI=1S/C10H23N/c1-5-7-9(3)11-10(4)8-6-2/h9-11H,5-8H2,1-4H3
InChIKeyZZJKGVPMLGIOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Dimethyldibutylamine (CAS 40221-44-1) for Industrial Procurement: Identity, Class, and Baseline Characteristics


1,1'-Dimethyldibutylamine (CAS 40221-44-1), also known as N-(pentan-2-yl)pentan-2-amine or bis(1-methylbutyl)amine, is a secondary aliphatic amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.30 g/mol . It is characterized by two 1-methylbutyl groups attached to a central nitrogen atom, which imparts a branched, chiral structure. The compound appears as a colorless liquid with a characteristic amine odor and is valued in organic synthesis and catalysis for its nucleophilic properties, low density (0.774 g/cm³), and a boiling point of 181.4°C at 760 mmHg .

Why 1,1'-Dimethyldibutylamine (40221-44-1) Cannot Be Interchanged with In-Class Tertiary Amines: A Procurement Perspective


In the procurement of specialty amines, assuming interchangeability among compounds with similar backbones can lead to suboptimal reaction outcomes, safety hazards, or process inefficiencies. 1,1'-Dimethyldibutylamine is often misclassified as a simple tertiary amine like tributylamine (CAS 102-82-9) or N-methyldibutylamine (CAS 3405-45-6). However, its distinct branching pattern and secondary amine functionality result in quantifiable differences in physical properties—including a boiling point of 181.4°C versus 215°C for tributylamine [1] and a flash point of 45.7°C versus 63°C . These differences directly impact process safety, purification requirements, and catalytic activity. The following evidence quantifies why a direct substitution is not scientifically justifiable.

1,1'-Dimethyldibutylamine (40221-44-1): Quantified Differentiators Against Closest Analogs for Informed Procurement


Boiling Point Differentiation: 1,1'-Dimethyldibutylamine (181.4°C) vs. Tributylamine (215°C) vs. N-Methyldibutylamine (164.6°C) at 760 mmHg

1,1'-Dimethyldibutylamine exhibits a boiling point of 181.4°C at 760 mmHg , which is significantly lower than that of the commonly used tertiary amine tributylamine (215°C) [1] and higher than that of the smaller amine N-methyldibutylamine (164.6°C) . This intermediate boiling point provides a quantifiable advantage in fractional distillation processes, allowing for easier separation from both lower and higher boiling impurities in a reaction mixture.

Organic Synthesis Distillation Purification Process Engineering

Density Variation: 1,1'-Dimethyldibutylamine (0.774 g/cm³) vs. Tributylamine (0.778 g/cm³) and Di-n-amylamine (0.767 g/cm³)

The density of 1,1'-Dimethyldibutylamine is reported as 0.774 g/cm³ . This value is slightly lower than that of the fully substituted tributylamine (0.778 g/cm³) [1] and higher than that of the linear isomer di-n-amylamine (0.767 g/cm³) . While the absolute differences are small, they become significant in large-scale formulation where precise volume-to-mass conversions are required for stoichiometric accuracy and process consistency.

Formulation Solvent Selection Mass Balance

Flash Point and Safety Profile: 1,1'-Dimethyldibutylamine (45.7°C) vs. Tributylamine (63°C) and N-Methyldibutylamine (42.2°C)

The flash point of 1,1'-Dimethyldibutylamine is 45.7°C , which is approximately 17.3°C lower than that of tributylamine (63°C) but 3.5°C higher than that of N-methyldibutylamine (42.2°C) . According to GHS classification criteria, this places it in a different flammability category than tributylamine, with direct implications for storage temperature control, ventilation requirements, and transportation classification.

Process Safety Flammability Regulatory Compliance

Molecular Structure and Basicity Inference: Branched vs. Linear Aliphatic Amines

1,1'-Dimethyldibutylamine is a secondary amine with two branched 1-methylbutyl groups, whereas tributylamine is a fully substituted tertiary amine with three linear butyl groups [1]. This structural distinction results in a predicted pKa for 1,1'-Dimethyldibutylamine in the range of 10.5-11.0 (class-level inference based on alkylamine basicity trends) [2], compared to a measured pKa of ~9.99 for tributylamine . The higher predicted basicity of the secondary amine, combined with its lower steric hindrance, suggests enhanced nucleophilicity in SN2-type reactions and potentially different catalytic activity profiles in polyurethane or other polymerization reactions.

Catalysis Nucleophilicity Structure-Activity Relationship

Optimal Use Cases for 1,1'-Dimethyldibutylamine (40221-44-1) Based on Quantified Differentiators


Polyurethane Catalysis Where Thermal Profile and Basicity Matter

The combination of a boiling point 33.6°C lower than tributylamine and a predicted higher basicity (pKa ~10.5-11.0) [1] positions 1,1'-Dimethyldibutylamine as a candidate for polyurethane foam formulations requiring a more volatile, yet highly nucleophilic catalyst. This allows for faster catalyst evaporation post-cure, potentially reducing residual odor and volatile organic compound (VOC) emissions in flexible slabstock foam applications [2].

Preparative Chromatography and Distillation-Intensive Syntheses

The unique boiling point of 181.4°C and density of 0.774 g/cm³ enable efficient separation from both lighter (e.g., solvents like THF, bp 66°C) and heavier (e.g., tributylamine, bp 215°C) components in a reaction mixture [3]. This makes the compound particularly suited for multi-step organic syntheses where intermediate purification is critical, and where an alternative like N-methyldibutylamine (bp 164.6°C) might co-distill with other reaction components .

Scale-Up Operations Requiring Precise Volumetric Handling

For kilo-lab and pilot plant operations using continuous flow reactors, the documented density of 0.774 g/cm³ is essential for mass flow controller calibration. The quantifiable difference in density versus the often-substituted di-n-amylamine (0.767 g/cm³) translates to a ~0.9% mass error per volume if incorrectly substituted, which can compromise the stoichiometry of critical reactions such as amide couplings or phase-transfer catalysis.

Corrosion Inhibition and Specialty Formulations with Flash Point Constraints

Given its flash point of 45.7°C , 1,1'-Dimethyldibutylamine presents a different hazard profile than the higher flash point tributylamine (63°C) . This lower flash point necessitates a specific safety and storage infrastructure. However, in applications where lower flash point is not a primary constraint (e.g., in closed-system reactors with adequate inerting), this compound may offer formulation advantages, such as lower viscosity or improved solubility in certain hydrocarbon-based corrosion inhibitor packages [4].

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